1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with a molecular formula of C21H25ClN2O3 . This compound is characterized by the presence of a piperazine ring, a tert-butyl group, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(4-TERT-BUTYLPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE include:
1-(4-TERT-BUTYLPHENYL)-4-CHLOROBUTAN-1-ONE: This compound shares the tert-butylphenyl group but differs in its functional groups and reactivity.
4-TERT-BUTYL-1-(2-(4-CHLOROPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c1-22(2,3)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-19-6-4-5-7-21(19)23/h4-11,16H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQOBAWLSSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.